Ethyl 16-iodohexadecanoate

Description

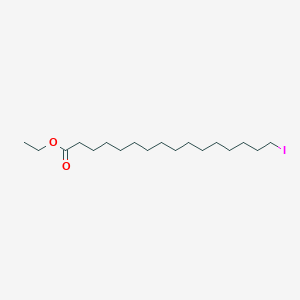

Ethyl 16-iodohexadecanoate (hypothetical molecular formula: C₁₈H₃₅IO₂) is a long-chain fatty acid ester featuring an iodine atom at the 16th carbon position of the hexadecanoic acid backbone. This compound belongs to the class of iodinated esters, which are of interest in organic synthesis, materials science, and pharmaceutical research due to the unique reactivity of the carbon-iodine bond.

Its long alkyl chain may also confer surfactant-like properties, making it relevant in polymer chemistry or lipid-based drug delivery systems.

Properties

Molecular Formula |

C18H35IO2 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

ethyl 16-iodohexadecanoate |

InChI |

InChI=1S/C18H35IO2/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 |

InChI Key |

TWXOYACTSKXFBP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCCCI |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 16-Iodohexadecanoate vs. Ethyl 18-Iodooctadecanoate

- Structural Differences: Ethyl 18-iodooctadecanoate (C₂₀H₃₉IO₂) has an 18-carbon backbone with iodine at position 18, compared to the 16-carbon chain of this compound .

- Reactivity: The terminal iodine in Ethyl 18-iodooctadecanoate may exhibit higher reactivity in nucleophilic substitutions due to reduced steric hindrance.

- Applications: Both compounds are likely used in synthetic chemistry, but the longer chain of Ethyl 18-iodooctadecanoate may enhance lipid solubility for biomedical applications.

This compound vs. Ethyl Hexadecanoate

- Functional Groups: Ethyl Hexadecanoate (CAS 628-97-7) lacks the iodine substituent, resulting in lower chemical reactivity .

- Physical Properties: Both compounds are insoluble in water, but the iodine atom in this compound may slightly increase density and melting point.

This compound vs. Ethyl Iodoacetate

- Chain Length : Ethyl Iodoacetate (C₄H₇IO₂) has a much shorter 2-carbon chain, leading to significantly lower molecular weight and higher volatility .

- Reactivity : The shorter chain in Ethyl Iodoacetate facilitates faster alkylation reactions, whereas the long-chain iodinated ester may be more suited for hydrophobic interactions in lipid membranes.

Comparative Data Table

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with ethyl 16-bromohexadecanoate as the starting material. In a typical procedure, sodium iodide (NaI) is added to a solution of the bromoester in anhydrous acetone. The reaction proceeds via an S~N~2 mechanism , where iodide displaces bromide at the terminal carbon of the alkyl chain. The insolubility of sodium bromide (NaBr) in acetone facilitates precipitation, shifting the equilibrium toward product formation.

Representative Protocol

Optimization Considerations

-

Solvent Choice : Acetone is preferred due to its ability to dissolve NaI while precipitating NaBr, preventing backward reactions.

-

Temperature : Prolonged room-temperature stirring ensures complete conversion, though microwave-assisted heating (e.g., 75°C for 10 minutes) has been explored for analogous iodoesters to reduce reaction times.

-

Iodide Excess : A 5-fold molar excess of NaI ensures high conversion efficiency.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

δ 1.22–1.34 (brs, 20H, CH₂×10): Methylenic protons from the alkyl chain.

-

δ 1.61 (m, 2H, CH₂CH₂I): Protons adjacent to the iodine substituent.

-

δ 4.43 (dt, 2H, ³J = 47.4 Hz, CH₂I): Terminal iodomethylene group.

-

δ 4.10 (q, 2H, J = 7.1 Hz, COOCH₂CH₃): Ethyl ester protons.

-

δ 14.1 (COOCH₂CH₃), 60.2 (COOCH₂CH₃), 173.8 (C=O).

Mass Spectrometry (GC-MS)

-

Fragmentation patterns include loss of the ethyl group (m/z 379) and cleavage of the C-I bond (m/z 297).

Comparative Analysis of Synthetic Approaches

| Parameter | Finkelstein Reaction | Alternative Methods |

|---|---|---|

| Starting Material | Ethyl 16-bromohexadecanoate | 16-Iodohexadecanoic acid + Ethanol |

| Reaction Time | 72 hours | Not reported in literature |

| Yield | 93% | N/A |

| Purity | >95% (via column chromatography) | Dependent on esterification efficiency |

Key Advantages of Finkelstein Route :

Challenges and Mitigation Strategies

Byproduct Formation

Q & A

Q. How can researchers ensure their questions on this compound meet the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria?

- Methodological Answer :

- Feasible : Pilot studies to confirm resource availability (e.g., access to iodination reagents).

- Novel : Perform a systematic literature review to identify gaps (e.g., unexplored applications in drug delivery).

- Ethical : Obtain institutional approval for biological studies and disclose conflicts of interest.

- Relevant : Align questions with emerging trends (e.g., halogenated lipids in cancer research) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.